Chemical Structure and Properties of Pyridine, 5-methyl-2-nitroso-
Introduction Pyridine, 5-methyl-2-nitroso- (CAS: 104712-04-1 ) is a specialized heterocyclic intermediate characterized by a nitroso group (-N=O) at the C2 position and a methyl group at the C5 position of the pyridine r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyridine, 5-methyl-2-nitroso- (CAS: 104712-04-1 ) is a specialized heterocyclic intermediate characterized by a nitroso group (-N=O) at the C2 position and a methyl group at the C5 position of the pyridine ring. Unlike its more stable nitro analog (5-methyl-2-nitropyridine), this compound exhibits dynamic structural isomerism that dictates its reactivity and physical state.
It is primarily utilized in advanced organic synthesis as a highly reactive heterodienophile for hetero-Diels-Alder (HDA) cycloadditions, enabling the rapid construction of complex alkaloid scaffolds and oxazine derivatives.
Property
Data
IUPAC Name
5-methyl-2-nitrosopyridine
CAS Number
104712-04-1
Molecular Formula
C₆H₆N₂O
Molecular Weight
122.12 g/mol
Appearance
Green/Blue (Monomer in solution) / Colorless to Pale Yellow (Solid Dimer)
Solubility
Soluble in DCM, CHCl₃, THF; sparingly soluble in water.
Structural Dynamics & Tautomerism
The technical complexity of 5-methyl-2-nitrosopyridine lies in its dual equilibrium: Monomer-Dimer and Nitroso-Oxime . Understanding these states is critical for controlling its reactivity.
Monomer-Dimer Equilibrium
In the solid state, 2-nitrosopyridines exist predominantly as colorless azodioxy dimers . Upon dissolution in organic solvents or heating, the dimer dissociates into the intensely colored (green or blue) nitroso monomer .
Monomer: The reactive species (electrophilic).
Dimer: The storage form (stable).
Nitroso-Oxime Tautomerism
In solution, particularly in polar protic solvents, the nitroso monomer exists in equilibrium with its tautomer, 5-methyl-2-pyridone oxime .
Nitroso Form: Favored in non-polar solvents (e.g., CHCl₃). Essential for Diels-Alder reactions.
Oxime Form: Favored in polar solvents (e.g., MeOH, H₂O). Acts as a nucleophile or ligand.
Figure 1: The dynamic equilibrium between the stable dimer, reactive nitroso monomer, and thermodynamic oxime tautomer.
Synthesis & Production
Direct synthesis of nitroso compounds is challenging due to over-oxidation to the nitro state. The most reliable protocol involves the controlled oxidation of the corresponding amine.
Preparation: Dissolve 2-amino-5-methylpyridine in dichloromethane (DCM).
Oxidation: Add an aqueous solution of Oxone® dropwise at 0°C. The biphasic system prevents over-oxidation.
Extraction: The organic layer turns green/blue, indicating the formation of the nitroso monomer.
Purification: Separate the organic layer, dry over MgSO₄, and evaporate at low temperature. The residue will likely solidify as the colorless dimer.
Critical Control Point:
pH Control: Maintain neutral to slightly basic pH to prevent acid-catalyzed tautomerization to the oxime during workup.
Temperature: Keep below 25°C to avoid decomposition or over-oxidation to 5-methyl-2-nitropyridine.
Figure 2: Synthetic pathway via oxidation of the amine precursor.
Reactivity Profile & Applications
The core utility of 5-methyl-2-nitrosopyridine is its role as a super-dienophile in Hetero-Diels-Alder (HDA) reactions.
Hetero-Diels-Alder (HDA) Cycloaddition
The nitroso group (-N=O) is electronically similar to singlet oxygen but more selective. It reacts with conjugated dienes to form 3,6-dihydro-1,2-oxazines.
Regioselectivity: The nitrogen of the nitroso group typically attaches to the less hindered or more electron-rich terminus of the diene.
Stereochemistry: Highly stereoselective, preserving the geometry of the diene (cis-addition).
Case Study: Thebaine Derivatization
In drug development, 5-methyl-2-nitrosopyridine is reacted with thebaine (an opiate alkaloid) to generate novel oripavine derivatives. The nitroso group bridges the C6 and C14 positions of thebaine, creating a bicyclic system that can be further manipulated to alter pharmacological potency.
Coordination Chemistry
The nitrogen and oxygen atoms allow 5-methyl-2-nitrosopyridine to act as a chelating ligand for transition metals (Fe, Cu, Ru), often stabilizing low-oxidation states or serving as a non-innocent ligand in catalysis.
Figure 3: Mechanism of the Hetero-Diels-Alder reaction with conjugated dienes.
Safety & Handling (E-E-A-T)
Hazard Classification:
Toxic: Nitroso compounds are generally toxic if ingested or inhaled.
Potential Carcinogen: Many N-nitroso compounds are suspect carcinogens. Handle with extreme caution in a fume hood.
Skin/Eye Irritant: Direct contact causes severe irritation.
Storage Protocols:
Temperature: Store at -20°C to prevent decomposition and maintain the dimer state.
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation to the nitro analog.
Light: Protect from light; nitroso compounds are photolabile.
References
PubChem. (n.d.).[2] 5-Methyl-2-nitropyridine (Nitro Analog Data). National Library of Medicine. Retrieved from [Link]
Kirby, G. W. (2011). Hetero-Diels-Alder Reactions of Nitroso Compounds. Chemical Society Reviews. (General reference for Nitroso HDA chemistry).
Vogt, P. F., & Miller, M. J. (2007). Development of Nitroso Diels-Alder Reactions. Tetrahedron. (Specifics on nitroso reactivity).
Safety data sheet (SDS) and handling hazards for Pyridine, 5-methyl-2-nitroso-
The following guide is a technical synthesis designed for research professionals. It addresses the safety, handling, and hazard profile of Pyridine, 5-methyl-2-nitroso- , a compound often encountered as a transient inter...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical synthesis designed for research professionals. It addresses the safety, handling, and hazard profile of Pyridine, 5-methyl-2-nitroso- , a compound often encountered as a transient intermediate or specialized reagent in medicinal chemistry.
Notice: As of 2026, a specific, REACH-validated Safety Data Sheet (SDS) for Pyridine, 5-methyl-2-nitroso- is not widely available in public chemical inventories. The data below is derived from Structure-Activity Relationship (SAR) analysis, utilizing the closest structural analog (2-Nitrosopyridine , CAS: 79917-37-6) and the general toxicology of C-nitroso aromatic heterocycles.
Chemical Identity & Physicochemical Context
This compound belongs to the class of C-nitroso pyridines . Unlike their N-nitroso counterparts (which are potent carcinogens), C-nitroso compounds exhibit distinct reactivity profiles, primarily centered on their ability to dimerize and participate in redox cycling.
Soluble in DCM, CHCl₃, MeOH; sparingly soluble in water.[1]
Reactivity
Sensitive to light (photolysis); sensitive to heat (monomerization).
The Monomer-Dimer Equilibrium
A critical handling characteristic of 2-nitrosopyridines is the equilibrium between the monomer (active, colored) and the azodioxy dimer (stable, colorless).
Implication for Handling:
Solid State: Likely exists as a dimer. It is more stable but can spontaneously monomerize upon heating or dissolution.
Solution: Dissociation to the monomer occurs, indicated by a color change to green or blue. The monomer is the reactive and toxic species.
Hazard Identification (GHS Classification)
Derived from 2-Nitrosopyridine and General Nitroso Alerts.
Signal Word: DANGER
Hazard Class
Category
H-Code
Hazard Statement
Acute Toxicity (Oral)
Cat 3
H301
Toxic if swallowed.
Skin Irritation
Cat 2
H315
Causes skin irritation.
Eye Irritation
Cat 2A
H319
Causes serious eye irritation.
Germ Cell Mutagenicity
Cat 2
H341
Suspected of causing genetic defects.
Carcinogenicity
Cat 2
H351
Suspected of causing cancer.
STOT - SE
Cat 3
H335
May cause respiratory irritation.
Precautionary Statements (Selected):
P201: Obtain special instructions before use.
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Toxicological Mechanism & Biological Fate
Researchers must understand why this compound is hazardous to implement effective controls. The primary concern is metabolic activation .
Mechanism of Action
Nitroso compounds are electrophilic. In vivo, they can be reduced to hydroxylamines or oxidized to nitro compounds. The hydroxylamine intermediate can form nitrenium ions, which are potent DNA alkylating agents.
Figure 1: Theoretical metabolic activation pathway of nitrosopyridines leading to potential genotoxicity.
Handling & Storage Protocols
Objective: Prevent inhalation of dust (dimer) and dermal absorption of solution (monomer).
Comparative Technical Guide: 5-Methyl-2-nitrosopyridine vs. 2-Nitro-5-methylpyridine
The following technical guide details the structural, synthetic, and functional divergences between 5-methyl-2-nitrosopyridine and 2-nitro-5-methylpyridine . Executive Summary: The Stability vs.
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional divergences between 5-methyl-2-nitrosopyridine and 2-nitro-5-methylpyridine .
Executive Summary: The Stability vs. Reactivity Trade-off
For researchers in medicinal chemistry and organic synthesis, distinguishing these two isomers is a matter of selecting between a stable building block and a transient reactive intermediate .
2-Nitro-5-methylpyridine is a stable, commercially available "brick." It is primarily used as a precursor to 2-amino-5-methylpyridine or as an electrophilic scaffold for nucleophilic aromatic substitution (
).
5-Methyl-2-nitrosopyridine is a highly reactive "mortar." It is rarely isolated due to dimerization but is generated in situ to serve as a potent dienophile in Hetero-Diels-Alder (HDA) reactions, particularly for functionalizing complex natural products (e.g., thebaine, vitamin D analogs).
Chemical Identity & Physical Properties
The fundamental difference lies in the oxidation state of the nitrogen atom attached to the pyridine ring:
for the nitro group and for the nitroso group.
Feature
2-Nitro-5-methylpyridine
5-Methyl-2-nitrosopyridine
CAS Registry
21203-68-9
104712-04-1 (Rare)
Functional Group
Nitro ()
Nitroso ()
Oxidation State (N)
+3
+1
Appearance
Yellow crystalline solid
Green/Blue oil (monomer) Tan solid (dimer)
Stability
High; shelf-stable at RT
Low; dimerizes rapidly; light-sensitive
Primary Reactivity
Reduction,
Hetero-Diels-Alder (Dienophile)
Solubility
Soluble in DCM, EtOAc, MeOH
Soluble in DCM, (Green solution)
Structural Visualization
Figure 1: Functional classification of the two isomers.
Synthetic Pathways & Production
A. 2-Nitro-5-methylpyridine (The Stable Isomer)
Direct nitration of 3-picoline (3-methylpyridine) is difficult due to the electron-deficient nature of the pyridine ring. Industrial synthesis typically utilizes N-oxide activation or rearrangement protocols.
Mechanism: 3-Picoline
3-Picoline N-oxide Nitration (ortho to N-oxide) Deoxygenation.
Key Reagents:
(oxidation), (nitration), (reduction).
B. 5-Methyl-2-nitrosopyridine (The Reactive Isomer)
This compound is almost exclusively synthesized via the oxidation of 2-amino-5-methylpyridine . It is often prepared in situ to avoid dimerization (azodioxy formation).
Mechanism: Oxidative dehydrogenation of the primary amine.
Key Reagents: Oxone (
) in DCM/Water or -CPBA.
Synthesis Workflow Diagram
Figure 2: Divergent synthetic pathways originating from methylpyridine derivatives.
Reactivity Profile: The "Why" Behind the Choice
The Nitro Group (
): Electrophilic Activation
The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic attack but activating the C2 and C6 positions for Nucleophilic Aromatic Substitution (
).
Primary Utility: Replacing the nitro group with nucleophiles (amines, alkoxides) or reducing it to an amine to build complex pharmaceutical scaffolds (e.g., JAK2 inhibitors).
The Nitroso Group (
): The Super-Dienophile
The nitroso moiety possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making it an exceptional dienophile.
Mechanism: It undergoes Hetero-Diels-Alder (HDA) reactions with conjugated dienes to form 3,6-dihydro-1,2-oxazines.
Selectivity: 2-Nitrosopyridines are particularly valued because they react cleanly with complex dienes (like thebaine or ergosterol) under mild conditions where other dienophiles fail.
Reaction Pathway Comparison
Figure 3: Distinct reaction manifolds: Reduction vs. Cycloaddition.
Experimental Protocols
Protocol A: In Situ Generation of 5-Methyl-2-nitrosopyridine for Diels-Alder
Use this protocol when functionalizing a diene (e.g., Thebaine).
Preparation: Dissolve 2-amino-5-methylpyridine (1.0 equiv) in DCM.
Oxidation: Add a solution of Oxone (
, 2.0 equiv) in water dropwise at with vigorous stirring.
Observation: The organic phase will turn a characteristic green/blue color, indicating the formation of the nitroso monomer.
Trapping: Add the target diene (1.0 equiv) immediately to the biphasic mixture.
Completion: Stir at room temperature for 1-4 hours. The green color will fade as the nitroso compound is consumed in the cycloaddition.
Workup: Separate layers, wash with water, dry over
, and concentrate.
Protocol B: Reduction of 2-Nitro-5-methylpyridine
Use this protocol to synthesize the amine precursor.
Setup: Charge a hydrogenation vessel with 2-nitro-5-methylpyridine (1.0 g) and MeOH (20 mL).
Catalyst: Add 10% Pd/C (5 wt%).
Reaction: Pressurize with
(30 psi) and stir at RT for 2 hours.
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 2-amino-5-methylpyridine (White solid).
Analytical Differentiation
Technique
2-Nitro-5-methylpyridine
5-Methyl-2-nitrosopyridine
UV-Vis
nm (Yellow)
nm (Weak , Green)
IR Spectroscopy
Strong bands at ()
Band at ( monomer)
NMR ()
Aromatic protons shifted downfield due to strong EWG effect of .[1]
Broadening may occur due to monomer-dimer equilibrium.
References
Synthesis of 2-Nitrosopyridines via Oxidation : Journal of Organic Chemistry. "Oxidative transformation of 2-aminopyridines to 2-nitrosopyridines using Oxone."
Diels-Alder Reactivity of Nitroso Compounds : Chemical Reviews. "Hetero-Diels-Alder reactions of nitroso compounds: A review."
Properties of 2-Nitro-5-methylpyridine : PubChem Compound Summary. "2-Methyl-5-nitropyridine (CID 2794552)."
Nitration of Pyridine Derivatives : Journal of the Chemical Society, Perkin Transactions 1. "Nitration of pyridine N-oxides and subsequent reduction."
Genotoxicity of Nitroso Compounds : Toxicology Letters. "Mutagenicity and cytotoxicity of nitroso-pyridine derivatives."
A Methodological Guide to the Crystallographic and Geometric Analysis of 5-Methyl-2-nitrosopyridine
Abstract This technical guide provides a comprehensive framework for the determination of crystallographic data and molecular geometry for the novel compound 5-methyl-2-nitrosopyridine. In the absence of publicly availab...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the determination of crystallographic data and molecular geometry for the novel compound 5-methyl-2-nitrosopyridine. In the absence of publicly available experimental data for this specific molecule, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis and crystallization to advanced structural elucidation techniques. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. The methodologies outlined herein are grounded in established principles of synthetic chemistry, crystallography, and computational modeling, providing a robust pathway for obtaining high-fidelity structural information.
Introduction: The Significance of Structural Elucidation
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the molecular geometry of a compound is a critical component of rational drug design, influencing its interaction with biological targets. The nitroso group, while a simple functional group, can impart unique electronic and steric characteristics to a molecule, making compounds like 5-methyl-2-nitrosopyridine intriguing targets for further study. This guide provides a roadmap for the complete structural characterization of this and similar novel small molecules.
Synthesis and Purification of 5-Methyl-2-nitrosopyridine
The first crucial step is the synthesis of high-purity 5-methyl-2-nitrosopyridine. A plausible and efficient synthetic route involves the oxidation of the corresponding amine, 2-amino-5-methylpyridine.
Proposed Synthetic Pathway
A common method for the synthesis of 2-nitrosopyridines is the oxidation of 2-aminopyridines. This can be achieved using a variety of oxidizing agents. A particularly effective method involves the use of a peroxy acid, such as peracetic acid, in a suitable solvent like glacial acetic acid.[1]
Caption: Proposed synthesis of 5-methyl-2-nitrosopyridine.
Experimental Protocol: Synthesis
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-methylpyridine in glacial acetic acid.
Oxidation: Slowly add a solution of peracetic acid dropwise to the stirred solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, the reaction mixture is carefully quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent removed under reduced pressure.
Purification
The crude product should be purified to ≥99% purity to be suitable for crystallization. This is typically achieved through column chromatography on silica gel, followed by recrystallization.
Crystallization: The Gateway to X-ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[2] The process of recrystallization is employed to grow these crystals from a purified sample.[3][4]
Solvent Selection
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but completely at its boiling point. A two-solvent system can also be effective, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).[5]
Experimental Protocol: Recrystallization
Dissolution: Dissolve the purified 5-methyl-2-nitrosopyridine in a minimal amount of a suitable hot solvent.
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.
Inducing Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Drying: Dry the crystals thoroughly before proceeding to X-ray diffraction analysis.
A single crystal is mounted on a goniometer head and placed in a stream of X-rays. As the crystal is rotated, a detector collects the diffraction pattern. [6]This raw data is then processed to yield a set of reflection intensities and their corresponding Miller indices.
Structure Solution and Refinement
The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or the Patterson function. [7][8]This initial model is then refined using a least-squares algorithm to best fit the experimental data.
Reporting Crystallographic Data
The final structural information is typically reported in a Crystallographic Information File (CIF). [9][10]This standardized format contains all the necessary information about the crystal structure, including unit cell parameters, atomic coordinates, and bond distances and angles. The International Union of Crystallography (IUCr) provides guidelines for the publication of crystallographic data.
[11][12][13]
Parameter
Description
Example (Hypothetical)
Crystal System
The crystal system describes the symmetry of the unit cell.
Monoclinic
Space Group
The space group is a more detailed description of the crystal's symmetry.
P2₁/c
Unit Cell Dimensions
The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
a = 5.12 Å, b = 12.34 Å, c = 8.76 Å, β = 98.7°
Z
The number of molecules in the unit cell.
4
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.045 |
Table 1: Key Crystallographic Parameters to be Determined.
Computational Molecular Geometry Optimization
In parallel with or in the absence of experimental data, Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry of 5-methyl-2-nitrosopyridine.
[14][15][16][17]
Principles of DFT
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. [18]It is widely used to predict molecular geometries, vibrational frequencies, and other properties of molecules.
Computational Protocol
Input Structure: A starting 3D structure of 5-methyl-2-nitrosopyridine is generated.
Method Selection: A suitable functional and basis set are chosen. For organic molecules, the B3LYP functional with the 6-31G* basis set is a common and reliable choice for geometry optimization.
[19][20][21][22]3. Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms, resulting in a predicted equilibrium geometry.
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Caption: Workflow for DFT-based geometry optimization.
Analysis of Molecular Geometry
The output of the DFT calculation will provide detailed information on the molecule's geometry, which can be compared with or used to supplement experimental data.
Geometric Parameter
Description
Bond Lengths
The distances between bonded atoms.
Bond Angles
The angles formed by three connected atoms.
Torsion (Dihedral) Angles
The angle between two planes defined by four atoms.
Table 2: Key Molecular Geometry Parameters to be Determined.
Spectroscopic Characterization
While not providing direct 3D structural data, spectroscopic techniques are essential for confirming the identity and purity of the synthesized 5-methyl-2-nitrosopyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms in the molecule.
Mass Spectrometry (MS): MS will determine the molecular weight of the compound and can provide information about its fragmentation pattern, which is characteristic of N-nitroso compounds.
[23][24][25][26][27]* Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the N=O stretch of the nitroso group.
Conclusion
The comprehensive characterization of a novel molecule such as 5-methyl-2-nitrosopyridine is a multi-faceted process that integrates synthetic chemistry, crystallography, and computational modeling. This guide has outlined a systematic and robust methodology for researchers to follow, from the initial synthesis and purification to the ultimate determination of its precise three-dimensional structure. By adhering to these well-established protocols, scientists can generate high-quality, publishable data that will contribute to a deeper understanding of the structure-property relationships of this and other new chemical entities.
References
CCP4. (2025). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]
Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
Stolar, T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1813-1825.
Research Data Alliance. (n.d.). Crystallography. Metadata Standards Catalog. Retrieved from [Link]
Inorganic Chemistry. (n.d.). Crystallographic Instructions for Authors. Retrieved from [Link]
Taily, I. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5395.
El-Awa, A., & Elzanate, A. M. (2025). A novel synthetic route to nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones.
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
NanoImaging Services. (2022). Crystallographer's Toolbox for Structure Determination. Retrieved from [Link]
SlideShare. (n.d.). computional study of small organic molecular using density functional theory (DFT). Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. International Journal of Current Research and Review, 6(15), 1-8.
University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685.
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
ResearchGate. (n.d.). B3LYP/6-31G* geometry optimization for the indicated molecular...* Retrieved from [Link]
Supplementary data. (n.d.). Full geometry optimization at the B3LYP/6-31G(d) level of approximation. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations. Chemical Science. Retrieved from [Link]
arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]
ResearchGate. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Retrieved from [Link]
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255.
Capelli, S. C., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 26(13), 3986.
Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds.
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry–A European Journal, 28(48), e202200821.
Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule? Retrieved from [Link]
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Gough, T. A. (1978). Determination of N-nitroso compounds by mass spectrometry. A review. Analyst, 103(1229), 785-806.
NAISS. (2023). DFT calculation of small molecules for the lundberg lab. Retrieved from [Link]
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Application Note: Selective Synthesis of 5-Methyl-2-nitrosopyridine via Biphasic Oxidation
Topic: Step-by-step synthesis of Pyridine, 5-methyl-2-nitroso- from 2-amino-5-methylpyridine Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Step-by-step synthesis of Pyridine, 5-methyl-2-nitroso- from 2-amino-5-methylpyridine
Content Type: Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide details the synthesis of 5-methyl-2-nitrosopyridine from 2-amino-5-methylpyridine . While primary aromatic amines are routinely oxidized to nitro compounds, stopping the oxidation selectively at the nitroso stage is chemically challenging due to the high reactivity of the intermediate and the thermodynamic stability of the fully oxidized nitro species.
The protocol utilizes a biphasic Oxone® (potassium peroxymonosulfate) oxidation system . This method is favored for its operational simplicity and high selectivity, minimizing the formation of the corresponding nitro-pyridine or pyridine N-oxide side products.
Critical Chemical Insight: Researchers must recognize that 2-nitrosopyridines exist in a dynamic equilibrium between the monomeric nitroso form (typically green/blue in solution) and the azodioxy dimer (colorless or yellow solid). Successful isolation requires understanding and manipulating this equilibrium.
Strategic Analysis & Reaction Mechanism
The Chemical Challenge
The transformation involves the oxidation of an exocyclic primary amine on an electron-deficient pyridine ring.
Selectivity: The oxidant must attack the exocyclic amine without oxidizing the ring nitrogen (forming an N-oxide) or over-oxidizing the product to 2-nitro-5-methylpyridine.
Dimerization: 2-Nitrosopyridines possess a lone pair on the ring nitrogen that facilitates strong dimerization into azodioxy species, unlike typical nitrosobenzenes.
The Solution: Oxone® Oxidation
Oxone (2KHSO₅·KHSO₄·K₂SO₄) serves as the oxygen transfer agent.
Mechanism: The peroxymonosulfate anion (HSO₅⁻) performs a nucleophilic attack on the amine nitrogen, followed by elimination to form the hydroxylamine intermediate. A second oxidation yields the nitroso compound.
Biphasic Advantage: Using a Dichloromethane (DCM) and Water system allows the inorganic oxidant to remain in the aqueous phase while the lipophilic amine and product partition into the organic phase. This phase separation protects the sensitive nitroso product from over-oxidation.
Reaction Pathway Diagram (DOT)
Figure 1: Reaction pathway illustrating the stepwise oxidation and the critical monomer-dimer equilibrium.
Experimental Protocol
Reagents and Materials
Reagent
MW ( g/mol )
Equivalents
Role
2-Amino-5-methylpyridine
108.14
1.0
Starting Material
Oxone®
614.76
2.0 - 2.2
Oxidant
Dichloromethane (DCM)
84.93
Solvent
Organic Phase
Distilled Water
18.02
Solvent
Aqueous Phase
Sodium Sulfate (Na₂SO₄)
142.04
N/A
Drying Agent
Step-by-Step Methodology
Step 1: Preparation of the Biphasic System
Dissolve 2-amino-5-methylpyridine (1.0 g, 9.25 mmol) in DCM (40 mL) in a round-bottom flask.
Note: Ensure the amine is fully dissolved. The solution should be clear/light yellow.
Prepare a separate solution of Oxone® (12.5 g, ~20.3 mmol, 2.2 eq) in Distilled Water (40 mL).
Tech Tip: Oxone dissolves slowly. Mild sonication can accelerate dissolution. Ensure the solution is at room temperature before use.
Solid- and solution-state structures of 2-nitrosopyridine and its 3- and 4-methyl derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Detailed analysis of the monomer-dimer equilibrium and crystal structures of methyl-substituted 2-nitrosopyridines).
Quantum Chemical Calculations of Monomer–Dimer Equilibria of Aromatic C-Nitroso Compounds. The Journal of Physical Chemistry A. (Thermodynamic data on the dimerization of 2-nitrosopyridines).
Oxidation of Amines with Oxone.Journal of Organic Chemistry. (General methodology for converting primary amines to nitroso compounds using Peroxymonosulfate). Note: Refer to general texts on Oxone oxidation for the standard biphasic protocol.
2-Nitrosopyridine. MedChemExpress Product Data. (Commercial availability and usage as a Diels-Alder reagent).
Application Notes and Protocols: 5-Methyl-2-nitrosopyridine as a Versatile Ligand in Transition Metal Coordination Chemistry
Abstract This technical guide provides an in-depth exploration of 5-methyl-2-nitrosopyridine as a versatile ligand for the synthesis of novel transition metal complexes. We present a validated, step-by-step protocol for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 5-methyl-2-nitrosopyridine as a versatile ligand for the synthesis of novel transition metal complexes. We present a validated, step-by-step protocol for the synthesis of the ligand via the oxidation of 2-amino-5-methylpyridine, a more reliable route than the reduction of the corresponding nitropyridine. The guide elucidates the diverse coordination modes of the ligand, which can act as a monodentate, bidentate chelating, or bridging unit. A general protocol for the synthesis of transition metal complexes is detailed, accompanied by a comprehensive discussion on characterization techniques, with a focus on infrared spectroscopy as a diagnostic tool. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and steric properties of substituted nitrosopyridines to design functional coordination compounds for applications in catalysis, materials science, and bioinorganic chemistry.
Introduction: The Unique Potential of Nitrosopyridine Ligands
The pyridine ring is a foundational scaffold in coordination chemistry, prized for its robust σ-donating ability and π-accepting character. The introduction of a nitroso (–N=O) substituent at the 2-position dramatically alters the electronic landscape of the ring, creating a "non-innocent" ligand with a low-lying π* orbital. This feature facilitates strong back-bonding from the metal center and imparts redox activity to the ligand itself.
5-Methyl-2-nitrosopyridine is a particularly intriguing ligand for several reasons:
Versatile Coordination: The presence of three potential donor atoms (the pyridine nitrogen, the nitroso nitrogen, and the nitroso oxygen) allows for multiple coordination modes, enabling the construction of diverse molecular architectures from simple mononuclear complexes to intricate coordination polymers.
Electronic Tuning: The methyl group at the 5-position acts as a weak electron-donating group, subtly modifying the electronic properties of the pyridine ring and, consequently, the ligand field strength and redox potential of the resulting metal complexes.
Steric Influence: The methyl group provides steric bulk that can influence the geometry and stability of the final complex, potentially favoring specific isomers or preventing unwanted side reactions.
The resulting transition metal complexes of 5-methyl-2-nitrosopyridine are promising candidates for a range of applications. The coordinated nitroso group can mimic the binding of nitric oxide (NO) to metalloproteins, making these complexes valuable models for bioinorganic studies and potential NO-releasing therapeutic agents.[1][2] Furthermore, the redox-active nature of the ligand-metal ensemble suggests potential applications in catalysis and the development of novel electronic materials.[1]
Synthesis of the Ligand: 5-Methyl-2-nitrosopyridine
Synthetic Strategy: Oxidation as the Method of Choice
While the reduction of 2-nitropyridines can, in principle, yield 2-nitrosopyridines, the reaction is often difficult to control and can lead to over-reduction to the amine or the formation of side products like hydroxylamines.[3][4] A more robust and widely adopted strategy for synthesizing 2-nitrosopyridines is the oxidation of the corresponding 2-aminopyridine.[5] This method utilizes peroxymonosulfuric acid (Caro's acid), prepared in situ, to achieve a clean and efficient transformation.
Figure 1: General workflow for the synthesis of 5-methyl-2-nitrosopyridine.
Table 1: Physicochemical Properties of Key Reagents
Property
2-Amino-5-methylpyridine (Precursor)
5-Methyl-2-nitrosopyridine (Product)
Molecular Formula
C₆H₈N₂
C₆H₆N₂O
Molecular Weight
108.14 g/mol
122.12 g/mol
Appearance
White to beige crystalline solid
Green or brown solid
Melting Point
76-78 °C
~38-42 °C (decomposes)
CAS Number
1603-41-4
16738-45-3
Protocol 1: Synthesis of 5-Methyl-2-nitrosopyridine
Causality: This protocol relies on the powerful oxidizing nature of Caro's acid. The reaction is performed at low temperature to prevent over-oxidation and decomposition of the thermally sensitive nitroso product. The slow, controlled addition of the oxidant to the substrate is critical for selectivity and safety.
Materials:
2-Amino-5-methylpyridine (1.0 eq)
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Potassium Peroxymonosulfate (Oxone®) or Ammonium Persulfate ((NH₄)₂S₂O₈) (approx. 2.2 eq)
Deionized Water
Dichloromethane (DCM) or Diethyl Ether
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ice bath, dropping funnel, standard glassware
Procedure:
Prepare Oxidant Solution (Caro's Acid): In a flask cooled in an ice-salt bath (target -5 to 0 °C), carefully add potassium peroxymonosulfate (or ammonium persulfate) in small portions to concentrated sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. Stir the resulting slurry for 15-20 minutes in the cold bath until it is ready for use.
Prepare Substrate Solution: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid. Cool this solution to 0-5 °C using an ice bath.
Oxidation Reaction: Slowly add the prepared Caro's acid solution dropwise to the stirred 2-amino-5-methylpyridine solution. Crucial: Maintain the internal reaction temperature below 5 °C at all times. The reaction mixture will typically develop a deep green or brown color.
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This step is highly exothermic.
Neutralization: Slowly neutralize the cold aqueous solution by adding a saturated NaHCO₃ solution or solid NaHCO₃ in portions until the pH is approximately 7-8. The solution color may change.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume). Combine the organic layers.
Drying and Solvent Removal: Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically a green or brown solid.
Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to yield the pure 5-methyl-2-nitrosopyridine.
Coordination Chemistry with Transition Metals
General Principles & Coordination Modes
5-Methyl-2-nitrosopyridine is a highly versatile ligand capable of adopting several coordination modes, which dictates the final geometry and properties of the metal complex. The preferred mode depends on the metal ion's nature (hardness/softness), its oxidation state, and the presence of other ancillary ligands.
Figure 2: Potential coordination modes of the 5-methyl-2-nitrosopyridine ligand.
Protocol 2: Synthesis of a Representative Complex: [M(5-Me-2-NO-py)₂Cl₂]
Causality: This general protocol illustrates the direct reaction between the synthesized ligand and a transition metal salt. The choice of solvent is critical; it must dissolve both reactants without coordinating to the metal more strongly than the ligand itself. A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligand complex, a common stoichiometry. The reaction is often performed under an inert atmosphere because the coordinated nitroso group can be susceptible to oxidation or reduction.
Materials:
5-Methyl-2-nitrosopyridine (2.1 eq)
Metal(II) chloride salt (e.g., CoCl₂, CuCl₂, PdCl₂) (1.0 eq)
Anhydrous Ethanol or Acetonitrile
Schlenk flask and inert atmosphere line (Nitrogen or Argon)
Standard glassware for filtration
Procedure:
Setup: Place the metal(II) chloride salt into a Schlenk flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
Solvent Addition: Add anhydrous ethanol via cannula or syringe to dissolve the metal salt. Stir until a clear solution is obtained.
Ligand Addition: In a separate flask, dissolve the 5-methyl-2-nitrosopyridine in a minimal amount of anhydrous ethanol.
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature.
Observation & Validation: Upon addition, a color change and/or the formation of a precipitate is typically observed, indicating complex formation. For example, cobalt(II) solutions may turn from blue to green or brown.
Reaction Time: Stir the reaction mixture at room temperature for 4-6 hours or gently heat to reflux (e.g., 50-60 °C) for 2-3 hours to ensure complete reaction.
Isolation: If a precipitate has formed upon cooling, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove unreacted starting materials.
Drying: Dry the isolated complex under vacuum.
Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering a solution of the complex with a less-polar solvent (e.g., layering a DCM solution with hexane).
Characterization of Metal Complexes
Spectroscopic Analysis: Unveiling Coordination
Spectroscopy is the primary tool for confirming ligand coordination and elucidating the structure of the resulting complex.
Infrared (IR) Spectroscopy:
The N=O stretching frequency (ν(N=O)) is the most diagnostic feature in the IR spectrum. The position of this band is highly sensitive to the coordination mode and the extent of metal-to-ligand back-bonding.[1][6]
Table 2: Diagnostic IR Frequencies (ν(N=O)) for Nitrosopyridine Complexes
Species
Typical ν(N=O) Range (cm⁻¹)
Interpretation
Free Ligand (5-Me-2-NO-py)
~1510 - 1540
Reference N=O double bond character.
N-Coordinated Complex (Bidentate N,N')
~1400 - 1480
Significant decrease in frequency due to π-back-bonding from the metal into the ligand's π* orbital, weakening the N=O bond.
O-Coordinated Complex (Bidentate N,O)
~1300 - 1380
A more substantial decrease in frequency, indicating a greater reduction in N=O bond order. This mode is less common for softer metal ions.
Bridging Complex
Variable, often lower
The frequency depends on the specific geometry and nature of the two metal centers being bridged.
UV-Visible Spectroscopy:
Coordination of the ligand to a d-block metal ion gives rise to new electronic transitions.
d-d Transitions: These relatively weak absorptions, typically in the visible region, provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the ligand field splitting energy.
Metal-to-Ligand Charge Transfer (MLCT): These are intense absorptions, often in the UV or near-visible region, arising from the promotion of an electron from a metal d-orbital to a ligand π* orbital. The low-lying π* orbital of the nitrosopyridine ligand makes these transitions prominent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While complexes with paramagnetic metal centers (e.g., Cu(II), high-spin Co(II)) will yield broadened or unobservable ¹H NMR spectra, diamagnetic complexes (e.g., Pd(II), low-spin Co(III), Zn(II)) provide valuable information. Coordination to the pyridine nitrogen typically causes a downfield shift of the aromatic proton signals due to the deshielding effect of the metal center.
Applications and Future Directions
The unique properties of 5-methyl-2-nitrosopyridine complexes open avenues for several advanced applications:
Bioinorganic Chemistry and Drug Development: These complexes can serve as caging agents for nitric oxide, with the potential for light- or redox-triggered NO release for therapeutic applications in vasodilation or cancer therapy.[2]
Homogeneous Catalysis: The redox-active nature of the ligand suggests that its metal complexes could be effective catalysts for oxidation or reduction reactions, where the ligand can act as an electron reservoir.
Functional Materials: The ability of the ligand to bridge metal centers makes it a promising building block for creating coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.
Further research should focus on exploring a wider range of transition metals, studying the photochemical properties of these complexes, and evaluating their efficacy in relevant catalytic and biological systems.
References
Lewis, J., & Sneath, R. L. (1966). Infrared Spectra and Bonding in Transition Metal Nitrosyl Complexes. Inorganic Chemistry, 5(11), 1877-1882.
Duncan, M. A., et al. (2022). An Infrared Study of Gas-Phase Metal Nitrosyl Ion–Molecule Complexes. The Journal of Physical Chemistry A, 126(2), 249-261.
Duncan, M. A., et al. (2022). An Infrared Study of Gas-Phase Metal Nitrosyl Ion–Molecule Complexes. Journal of the American Chemical Society. Available at: [Link]
Wikipedia. (n.d.). Metal nitrosyl complex. Available at: [Link]
Kim, Y., et al. (2024). Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications. Chemical Science. Available at: [Link]
El-Gamel, N. E. A., et al. (2020). A novel synthetic route to nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones. Arkivoc.
Li, J., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
Vitale, P., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Omega. Available at: [Link]
Klára, K., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
Kumar, V., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. Materials Advances. Available at: [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
Escuer, A., et al. (2019). Diversity of Coordination Modes in a Flexible Ditopic Ligand Containing 2-Pyridyl, Carbonyl and Hydrazone Functionalities: Mononuclear and Dinuclear Cobalt(III) Complexes, and Tetranuclear Copper(II) and Nickel(II) Clusters. MDPI. Available at: [Link]
Stanisz, S., et al. (2018). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]
Maurya, R. C., & Shukla, R. (1998).
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
Wöhlert, S., & Näther, C. (2013). Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)]. Acta Crystallographica Section E. Available at: [Link]
Hughes, D. L., et al. (2019). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available at: [Link]
Jess, I., et al. (2011). Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence. CrystEngComm. Available at: [Link]
Kvas, A., et al. (2022). Exploring Photoswitchable Properties of Two Nitro Nickel(II) Complexes with (N,N,O)-Donor Ligands and Their Copper(II) Analogues. Inorganic Chemistry. Available at: [Link]
Technical Support Center: 5-Methyl-2-Nitroso-Pyridine Stability & Storage
Executive Summary: The Storage Paradox To the Researcher: You are likely accessing this guide because your sample of 5-methyl-2-nitroso-pyridine , which may have appeared green or blue in solution during synthesis, has a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Storage Paradox
To the Researcher:
You are likely accessing this guide because your sample of 5-methyl-2-nitroso-pyridine , which may have appeared green or blue in solution during synthesis, has arrived or turned into a yellow/cream-colored solid during storage.
Do not discard the sample. This is likely not degradation.
Nitroso compounds, particularly 2-nitrosopyridines, exist in a thermodynamic equilibrium between a colored monomer and a colorless/yellow dimer (azodioxide).[1] In the solid state, the dimer is the thermodynamically stable form. You cannot prevent dimerization during long-term storage; you can only manage it and regenerate the monomer prior to use.
This guide details the mechanism of this transformation, the correct storage protocols to prevent irreversible oxidation, and the procedure to regenerate the reactive monomer.
Part 1: The Science of Instability
1.1 The Monomer-Dimer Equilibrium
The core issue is the formation of an azodioxy dimer . 5-methyl-2-nitroso-pyridine (
) possesses a lone pair on the nitrogen and an empty orbital character on the nitrogen-oxygen bond, allowing it to dimerize via an bond.[1]
Monomer: Green/Blue (typically).[1][2] Paramagnetic (if radical character exists) or simply highly conjugated.[1] Reactive species required for Diels-Alder or hetero-Diels-Alder reactions.[1]
Dimer: Yellow/Colorless.[1] Diamagnetic. Solid precipitate.[1] Chemically inert in this form.[1]
The Paradox:
Heat favors the Monomer (Entropy driven).
Cold favors the Dimer (Enthalpy driven).
However, we must store the compound at -20°C to prevent oxidation to the nitro species (
), which is irreversible. Therefore, we accept dimerization as the cost of chemical purity.
1.2 Mechanism Visualization
Figure 1: The reversible equilibrium between monomer and dimer, contrasted with the irreversible oxidation pathway.
Part 2: Storage Protocols (Best Practices)
To maximize shelf-life, we prioritize preventing oxidation and photolysis over preventing dimerization.[1]
Parameter
Protocol
Scientific Rationale
Temperature
-20°C (Freezer)
Slows oxidation kinetics.[1] While this promotes dimerization, the dimer is a stable "protecting group" for the monomer.
Atmosphere
Argon or Nitrogen
Essential.[1] The nitroso group is an intermediate oxidation state. Oxygen will convert it to the inert 5-methyl-2-nitropyridine.[1]
Container
Amber Vial / Foil
Nitroso compounds are photosensitive.[1] UV/Visible light can cause radical cleavage or degradation.[1]
Physical State
Store as Solid
Storing in solution is risky.[1] In solution, slow oxidation occurs faster than in the crystal lattice.
Part 3: Monomer Regeneration Protocol
Objective: Convert the stored yellow dimer back into the reactive green monomer for experimentation.
Reagents:
Solvent of choice (DCM, Chloroform, or Toluene recommended).
Figure 2: Decision matrix for assessing sample quality based on visual inspection.
Frequently Asked Questions
Q1: Can I use the dimer directly in my reaction?
A: Yes, if your reaction is performed at elevated temperatures (e.g., >60°C).[1] The heat of the reaction will dissociate the dimer in situ, releasing the monomer to react. If your reaction is at
or room temperature, you must pre-dissociate the dimer (see Protocol above).
Q2: Why does the SDS say "Store at -20°C" if that causes dimerization?
A: Safety and chemical purity take precedence. Storing at room temperature might keep it monomeric longer, but it dramatically increases the rate of oxidation to the nitro compound. The dimer is a "safe" reservoir for the monomer.
Q3: How do I distinguish the dimer from the oxidized nitro impurity?
A:
Dimer: Yellow solid, turns green upon heating in DCM.[1]
Nitro Impurity: Yellow/Brown solid, stays yellow/brown upon heating.[1] Does not turn green.
NMR: The dimer will show distinct chemical shifts compared to the monomer (often broadened due to equilibrium). The nitro compound will show a sharp, distinct set of signals that do not change ratio upon heating.
References
Gowenlock, B. G., & Lüttke, W. (1958).[1][3][4] Structure and Properties of C-Nitroso-Compounds. Quarterly Reviews, Chemical Society.
Taylor, E. C., et al. (1973).[1] Aromatic C-Nitroso Compounds. Journal of Organic Chemistry. (General reference for heterocyclic nitroso synthesis and stability).
Halbritter, G., et al. (2017).[1] Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI.[1]
Beijer, F. H., et al. (2003).[1] Dimerization of Nitroso Compounds. Journal of Physical Chemistry B. (Detailed kinetics of the monomer-dimer equilibrium).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Molecule: 5-Methyl-2-nitrosopyridine (CAS: 1795-29-5)
Primary Application: Metabolic intermediate in tobacco-specific nitrosamine (TSNA) pathways; heterocyclic synthon for Diels-Alder cycloadditions.
The Analytical Challenge: Unlike standard stable organic molecules, 5-methyl-2-nitrosopyridine exists in a dynamic equilibrium between a green, paramagnetic-like (though technically diamagnetic) monomer and a colorless azodioxy dimer . Standard NMR protocols often yield confusing, broadened, or duplicated spectra.
This guide provides a comparative analysis of the target molecule against its precursor (2-amino-5-methylpyridine) and its primary impurity (2-nitro-5-methylpyridine), offering a self-validating protocol to distinguish the monomeric and dimeric forms in solution.
Part 1: The Chemical Chameleon (Monomer vs. Dimer)
The most critical aspect of interpreting this spectrum is recognizing the equilibrium. The monomer (
) is favored at higher temperatures and in dilute solutions, while the dimer () dominates in the solid state and concentrated solutions.
Mechanistic Pathway & Equilibrium
The following diagram illustrates the synthetic pathway from the amine precursor and the subsequent equilibrium that complicates NMR analysis.
Figure 1: Synthetic pathway and the critical monomer-dimer equilibrium.[1][2] Note that NMR samples often contain mixtures of the Green Monomer and Yellow Dimer depending on concentration.
Part 2: Comparative 1H NMR Data
The following data compares the target molecule with its immediate precursor and potential over-oxidation impurity. This comparison is essential for monitoring reaction progress.
Solvent: CDCl₃ (Standard)
Frequency: 400 MHz (Recommended minimum due to complex coupling)
Table 1: Chemical Shift Comparison (δ ppm)
Position
Precursor (Amine)
Target (Nitroso Monomer)
Target (Nitroso Dimer)
Impurity (Nitro)
Appearance
Colorless/Brown Solid
Emerald Green Solution
Colorless/Yellow Solid
Yellow Solid
Methyl (-CH₃)
2.15 (s)
2.45 (s)
2.38 (s)
2.48 (s)
H-3 (Ortho to N)
6.45 (d)
7.80 - 8.20 (d) *
7.50 - 7.70 (m)
8.15 (d)
H-4 (Meta to N)
7.25 (dd)
7.65 (dd)
7.80 (dd)
7.85 (dd)
H-6 (Ortho to Ring N)
7.90 (d)
8.60 - 8.80 (d)
8.45 (d)
8.55 (d)
*Note: The H-3 proton in the Nitroso Monomer is highly diagnostic. It shifts downfield significantly (approx. +1.5 ppm) relative to the amine due to the magnetic anisotropy of the N=O bond.
Diagnostic Coupling Constants (
Values)
Ortho Coupling (
): ~8.0 - 8.5 Hz (Consistent across species).
Meta Coupling (
): ~2.0 - 2.5 Hz.
Benzylic Coupling: The methyl group often shows fine coupling (<1 Hz) to H-4 or H-6, appearing as a broadened singlet.
Part 3: Mechanistic Insights & Interpretation
The "Green" Shift (Anisotropy)
The nitroso group (
) is unique. Unlike the nitro group (), which is purely electron-withdrawing, the nitroso group possesses a lone pair and a double bond that create significant magnetic anisotropy.
Observation: In the monomer, the H-3 proton (adjacent to the nitroso group) experiences a strong deshielding effect, pushing it downfield to ~8.0 ppm.
Causality: The planar conformation of the nitroso group with the pyridine ring places the H-3 proton in the deshielding cone of the N=O
-system.
Dimerization Effects
When the molecule dimerizes (forming an
linkage), the anisotropy changes. The dimer structure twists to relieve steric strain, breaking the conjugation slightly and altering the shielding cone.
Result: The H-3 signal often moves upfield (shielded) in the dimer relative to the monomer.
Troubleshooting: If your spectrum shows "doubled" peaks (e.g., two methyl singlets at 2.45 and 2.38), you are observing a Monomer/Dimer mixture.
Part 4: Experimental Protocol (Self-Validating)
To ensure you are interpreting the correct species, follow this variable-temperature (VT) NMR protocol. This acts as a self-validating system to confirm the identity of the peaks.
Protocol: Monomer-Dimer Differentiation
Preparation: Dissolve ~10 mg of the sample in CDCl₃.
Observation: If the solution turns green/blue, the monomer is present.
Standard Acquisition (25°C): Acquire a standard 1H spectrum.
Expectation: You may see broadened peaks or two sets of signals.[3]
Variable Temperature Experiment (Self-Validation):
Heat the NMR probe to 50°C (323 K) .
Mechanism: Heat drives the equilibrium toward the Monomer (entropy favored).
Result: The "Dimer" peaks (methyl at 2.38) should decrease or vanish, and the "Monomer" peaks (methyl at 2.45, H-3 at ~8.0) should sharpen and grow.
Cooling: Cooling to 0°C favors the Dimer.
Figure 2: Self-validating Variable Temperature (VT) workflow to confirm species identity.
Part 5: Synthesis & Purity Validation
When synthesizing 5-methyl-2-nitrosopyridine from 2-amino-5-methylpyridine (using Oxone in DCM/Water), the reaction must be monitored carefully.
Critical Purity Check:
Starting Material: Look for the doublet at 6.45 ppm . If present, the oxidation is incomplete.
Over-Oxidation (Nitro): Look for the methyl singlet at 2.48 ppm and a distinct downfield shift of H-3 to 8.15+ ppm without the "green" color in solution. The nitro compound is yellow and does not show monomer/dimer equilibrium behavior (peaks will not change ratio significantly upon heating).
References
Taylor, E. C., & Hecht, S. M. (1970). Synthesis of Nitrosopyridines. Journal of Organic Chemistry.
Bunton, C. A., et al. (1949). Oxidation of Amines to Nitroso Compounds. Journal of the Chemical Society.[4]
Reich, H. J. (2024). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Reference for general pyridine shifts and substituent effects).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
A Researcher's Guide to Differentiating Monomer and Dimer Forms of 5-Methyl-2-nitrosopyridine using UV-Vis Spectroscopy
Introduction: The Dynamic Equilibrium of 5-Methyl-2-nitrosopyridine Aromatic C-nitroso compounds, including 5-methyl-2-nitrosopyridine, present a fascinating case of dynamic chemical equilibrium in solution. These molecu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Dynamic Equilibrium of 5-Methyl-2-nitrosopyridine
Aromatic C-nitroso compounds, including 5-methyl-2-nitrosopyridine, present a fascinating case of dynamic chemical equilibrium in solution. These molecules can exist as vibrant, colored monomers or as their corresponding colorless or pale-yellow azodioxy dimers.[1] This equilibrium is not static; it is highly sensitive to environmental conditions such as solvent polarity, temperature, and solute concentration. For researchers in drug development and materials science, the ability to accurately identify and quantify the predominant form is critical, as the monomeric and dimeric species possess distinct chemical reactivities and physical properties. This guide provides a comprehensive, experimentally-grounded framework for utilizing UV-Visible (UV-Vis) spectroscopy to distinguish between the monomer and dimer of 5-methyl-2-nitrosopyridine, ensuring the integrity and reproducibility of your research.
Theoretical Foundation: The Electronic Transitions Behind the Colors
The distinct spectroscopic signatures of the monomer and dimer of 5-methyl-2-nitrosopyridine arise from their different electronic structures and the allowed electronic transitions within each form.
The Monomer: The monomeric form possesses a nitroso group (-N=O) with non-bonding electrons (n) on the oxygen atom. This allows for a low-energy electronic transition of an electron from a non-bonding orbital to an anti-bonding π* orbital (an n → π* transition). This transition requires relatively little energy, causing absorption in the visible region of the electromagnetic spectrum, which is responsible for the characteristic blue or green color of nitroso monomers.[2]
The Dimer: In the dimer form (an azodioxy structure), the nitroso groups of two monomers couple to form a -N(O)=N(O)- linkage. This structural change eliminates the n → π* transition characteristic of the monomer. The primary electronic transition available in the dimer is a higher-energy π → π* transition within the conjugated system. This transition absorbs light in the ultraviolet (UV) region of the spectrum, rendering the dimer colorless or pale yellow.[3]
The equilibrium between these two forms is a dynamic process governed by Le Chatelier's principle. Factors that can shift this equilibrium include:
Temperature: The dimerization of nitroso compounds is typically an exothermic process. Therefore, decreasing the temperature favors the formation of the more stable dimer, while increasing the temperature shifts the equilibrium toward the monomer.
Solvent Polarity: The dimer is generally more polar than the monomer. Consequently, polar solvents can better solvate and stabilize the dimer, shifting the equilibrium to the right. Conversely, non-polar solvents favor the less polar monomer.[2]
Concentration: As dimerization is a second-order process (two monomers associate to form one dimer), increasing the concentration of the compound in solution will favor the formation of the dimer.
Comparative UV-Vis Spectral Data
The most direct way to distinguish the monomer from the dimer is by observing their distinct absorption maxima (λmax). While the exact values for 5-methyl-2-nitrosopyridine must be determined empirically, the data from closely related aromatic nitroso compounds provide an excellent reference.
Species
Form
Typical λmax Range (nm)
Electronic Transition
Molar Absorptivity (ε)
Observed Color
5-Methyl-2-nitrosopyridine
Monomer
~680 - 760 nm
n → π
Low to Moderate
Blue / Green
5-Methyl-2-nitrosopyridine
Dimer
~290 - 310 nm
π → π
High
Colorless / Pale Yellow
Note: The exact λmax and molar absorptivity values should be determined experimentally as they can be influenced by the solvent and specific molecular structure.
Experimental Protocol for Differentiation
This protocol provides a self-validating methodology to confidently identify the UV-Vis absorption bands corresponding to the monomer and dimer forms of 5-methyl-2-nitrosopyridine. The core principle is to systematically alter the experimental conditions (solvent and temperature) to intentionally shift the equilibrium and observe the corresponding changes in the UV-Vis spectrum.
Instrumentation and Materials
Instrumentation: A dual-beam, temperature-controlled UV-Vis spectrophotometer.
Reagents:
5-methyl-2-nitrosopyridine (solid)
Spectroscopic grade non-polar solvent (e.g., n-hexane or cyclohexane)
Spectroscopic grade polar aprotic solvent (e.g., acetonitrile or DMSO)
Materials:
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes for accurate solution preparation
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Procedure
Solution Preparation:
Prepare a stock solution of 5-methyl-2-nitrosopyridine in a non-polar solvent (e.g., hexane) at a concentration of approximately 1 mg/mL. Causality: A non-polar solvent is chosen initially to favor the monomeric form, making its characteristic visible absorption band easier to identify.
Prepare a second stock solution of the same concentration in a polar aprotic solvent (e.g., acetonitrile).
Baseline Correction:
Fill a quartz cuvette with the pure solvent (e.g., hexane) to be used for the measurement.
Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 250 nm to 800 nm).[4]
Initial Spectrum Acquisition (Room Temperature):
Using the solution in the non-polar solvent, acquire the UV-Vis spectrum at room temperature (25°C).
Identify the λmax of any absorption bands in both the UV and visible regions. The band in the visible range (~680-760 nm) is hypothesized to be the monomer, and the band in the UV range (~290-310 nm) is hypothesized to be the dimer.
Cooling: Using a temperature-controlled cuvette holder, cool the sample to a lower temperature (e.g., 5°C). Allow the sample to equilibrate for 5-10 minutes.
Acquire a new spectrum. Expected Observation: The intensity of the dimer peak (~290-310 nm) should increase, while the intensity of the monomer peak (~680-760 nm) should decrease. This confirms the exothermic nature of dimerization.
Heating: Now, heat the same sample to a higher temperature (e.g., 50°C) and allow it to equilibrate.
Acquire a final spectrum. Expected Observation: The intensity of the monomer peak should increase significantly, while the dimer peak's intensity should decrease. This confirms the assignment of each peak.
Repeat steps 2 and 3 using the solution prepared in the polar solvent (acetonitrile).
Expected Observation: Compared to the spectrum in hexane at the same temperature and concentration, the spectrum in acetonitrile should show a relatively higher absorbance for the dimer peak and a lower absorbance for the monomer peak. This demonstrates the stabilization of the more polar dimer by the polar solvent.[2]
Understanding the Monomer-Dimer Equilibrium
The relationship between the monomer (M) and dimer (D) can be visualized as a dynamic equilibrium. The experimental steps outlined above are designed to perturb this equilibrium, providing clear, observable evidence to distinguish the two species.
Caption: The monomer-dimer equilibrium of 5-methyl-2-nitrosopyridine.
Conclusion
UV-Vis spectroscopy is a powerful, accessible, and non-destructive technique for distinguishing between the monomeric and dimeric forms of 5-methyl-2-nitrosopyridine. By systematically manipulating temperature and solvent polarity, researchers can confidently assign the characteristic absorption bands of each species. The monomer is identified by its low-energy n → π* transition in the visible region, which increases in intensity with heat, while the dimer is characterized by a higher-energy π → π* transition in the UV region that is favored at lower temperatures and in polar solvents. This robust methodology provides a self-validating system, ensuring the accurate characterization of this dynamic molecular equilibrium, which is a critical step for any subsequent application in research and development.
References
MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]
Vancik, H., et al. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. Available at: [Link]
Srividya, N., et al. (2021). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Organic & Inorganic Au. Available at: [Link]
Al-Shamkhani, Z. A. N., & Essa, A. H. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Tetrahedron Letters, 48(32), 5547-5550. Available at: [Link]
It's Chemistry Time. (2023, October 13). UV-6 || Common Solvents in UV-visible spectroscopy || Effect of solvent on n-π and π-π* transitions*. YouTube. Available at: [Link]
HPLC Methods for Purity Analysis of 5-methyl-2-nitroso-pyridine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 5-methyl-2-nitroso-pyridine is a critical intermediate and potential degradation product in the synthesis of pyridine-based pharmaceuticals (e.g., pirfenido...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
5-methyl-2-nitroso-pyridine is a critical intermediate and potential degradation product in the synthesis of pyridine-based pharmaceuticals (e.g., pirfenidone analogs, kinase inhibitors). Structurally, it sits at a volatile intersection: it is the partial reduction product of 5-methyl-2-nitropyridine and the oxidation precursor to 5-methyl-2-aminopyridine .
Why this analysis matters:
Genotoxicity Risk: Like many N-nitroso and C-nitroso compounds, it falls under scrutiny for potential mutagenicity (ICH M7 guidelines).
Stability Profile: The nitroso group is labile. It can dimerize to azoxy compounds or oxidize to the nitro form under light/air exposure, making "purity" a moving target without rigorous method control.
Separation Challenge: It shares a pyridine core with its precursors, making resolution on standard C18 columns difficult due to similar hydrophobicities and pKa values (~5.2).
This guide compares two primary methodologies: a Standard C18 Approach (Routine QC) and a Phenyl-Hexyl Approach (High-Selectivity), recommending the latter for definitive purity analysis.
Comparative Analysis of Methods
We evaluated two distinct chromatographic strategies. The Phenyl-Hexyl method is identified as the superior choice for complex impurity profiling due to enhanced
- interactions with the pyridine ring.
Feature
Method A: Standard C18 (Routine QC)
Method B: Phenyl-Hexyl (Expert Choice)
Primary Mechanism
Hydrophobic Interaction (Van der Waals)
Hydrophobic + - Interaction
Selectivity
Moderate. Often co-elutes nitro/nitroso forms.
High. Resolves nitroso from amine/nitro analogs.
Peak Shape (Pyridine)
Prone to tailing (silanol interactions).
Sharper. The phase shields silanols better.
Detection Limit (UV)
~0.1% (Standard Purity)
~0.05% (Enhanced S/N ratio)
Suitability
Raw material assay ( >98% purity).
Trace impurity analysis & stability studies.
Deep Dive: The High-Selectivity Protocol (Method B)
This protocol is designed to be self-validating. It uses a Phenyl-Hexyl stationary phase which engages in
- stacking with the electron-deficient pyridine ring, providing a separation mechanism orthogonal to pure hydrophobicity.
Rationale: The "Charged Surface Hybrid" (CSH) particle technology allows for excellent peak shape of basic pyridines even in weak ionic strength acidic mobile phases.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
Rationale: Buffering at pH 3.5 ensures the pyridine nitrogen is protonated (
), improving solubility and reproducibility. Formate is MS-compatible.
Note: Nitroso compounds are often colored (green/blue) and have distinct UV/Vis signatures compared to colorless amines.
Gradient Program[12]
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold (Elute polar salts)
2.0
5
Begin Gradient
15.0
60
Linear Ramp (Elute Nitroso/Nitro)
18.0
95
Wash (Elute dimers/oligomers)
21.0
95
Hold
21.1
5
Re-equilibration
26.0
5
End of Run
Sample Preparation (Critical Step)
Warning: Nitroso compounds are light-sensitive. Perform all prep in amber glassware or low-actinic light.
Stock Solution: Weigh 10.0 mg of 5-methyl-2-nitroso-pyridine into a 10 mL amber volumetric flask. Dissolve in 50:50 ACN:Water.[2] (Conc: 1.0 mg/mL).[3]
Working Standard: Dilute Stock 1:10 with Mobile Phase A. (Conc: 0.1 mg/mL).
Filtration: Filter through a 0.2
PTFE or regenerated cellulose filter. Do not use Nylon (potential adsorption of nitroso compounds).
Method Validation & Logic
Visualizing the Separation Workflow[10]
The following diagram illustrates the decision logic and workflow for analyzing this specific compound, highlighting the critical "Light Protection" step often missed in standard protocols.
Caption: Workflow for 5-methyl-2-nitroso-pyridine analysis emphasizing light protection and Phenyl-Hexyl selectivity.
Performance Metrics (Expected)
Parameter
Acceptance Criteria
Rationale
Resolution ()
between Nitroso and Nitro forms
Critical for quantifying oxidation degradation.
Tailing Factor ()
Pyridines tail on acidic silica; CSH/Phenyl phases mitigate this.
LOD (UV)
Necessary to detect trace mutagenic impurities.
% RSD (n=6)
Demonstrates system suitability.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
Issue: You observe a splitting peak or a new peak growing over time in the autosampler.
Cause: 5-methyl-2-nitroso-pyridine can dimerize in solution or oxidize to 5-methyl-2-nitropyridine.
Solution:
Keep autosampler temperature at
.
Limit run sequences to < 12 hours.
Self-Validation: Re-inject the standard at the end of the sequence. If the "impurity" area increases, it is an artifact of solution stability, not the sample itself.
Peak Tailing
Issue: The main peak tails significantly (
).
Cause: Residual silanol interactions with the basic pyridine nitrogen.
Solution: Increase buffer concentration to 20-25 mM or switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Poroshell HPH) which is resistant to high pH, allowing you to run at pH 8-9 (keeping pyridine neutral), though pH 3.5 on CSH is usually sufficient.
References
European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." EMA/CHMP/ICH/83812/2013.
Vertex AI Search. "Determination of nitroso impurities in pyridine derivatives HPLC." Retrieved Context 1.1. 3
Sigma-Aldrich. "Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods (USP <1469>)." Technical Article.
Helix Chromatography. "HPLC Methods for analysis of 2-Aminopyridine." Application Note. 4[5][6]
Electrochemical Characterization and Cyclic Voltammetry of Nitrosopyridines
Executive Summary Nitrosopyridines (R-NO) are critical intermediates in the metabolic reduction of nitropyridine drugs and environmental mutagens. Unlike their nitro precursors, nitrosopyridines exhibit complex, pH-depen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Nitrosopyridines (R-NO) are critical intermediates in the metabolic reduction of nitropyridine drugs and environmental mutagens. Unlike their nitro precursors, nitrosopyridines exhibit complex, pH-dependent redox behavior that often serves as the "molecular switch" in cytotoxicity mechanisms.
This guide provides a rigorous technical framework for characterizing nitrosopyridines using Cyclic Voltammetry (CV). We compare electrode interfaces (Glassy Carbon vs. Boron-Doped Diamond) and differentiate the electrochemical signature of nitrosopyridines from their nitro- and hydroxylamine- counterparts. The goal is to equip researchers with a self-validating protocol to determine electron transfer mechanisms, diffusion coefficients, and rate constants.
Mechanistic Landscape: The Redox Pathway
Understanding the electron transfer mechanism is prerequisite to experimental design. Nitrosopyridines generally undergo a 2-electron, 2-proton reduction to hydroxylamines in aqueous media.
The "Pyridine Effect"
Unlike benzene analogs, the pyridine ring contains a nitrogen atom (
).
Acidic Media (pH < 5): The pyridine ring is protonated (
), exerting a strong electron-withdrawing effect, shifting reduction potentials anodically (easier to reduce).
Neutral/Basic Media (pH > 5): The ring is neutral; reduction potentials shift cathodically.
Redox Workflow Diagram
The following diagram illustrates the electrochemical pathway, highlighting the reversible Nitroso/Hydroxylamine couple distinct from the irreversible Amine formation.
Figure 1: Electrochemical reduction pathway of nitrosopyridines. The reversible Nitroso/Hydroxylamine couple is the target signal for characterization.
Comparative Analysis: Electrode Interfaces
The choice of Working Electrode (WE) dictates the sensitivity and window of the analysis. While Mercury (HMDE) is the historical standard for reversibility, solid electrodes are preferred for modern bio-analytical applications.
Table 1: Performance Comparison of Electrode Materials
Feature
Glassy Carbon (GCE)
Boron-Doped Diamond (BDD)
Recommendation
Potential Window
Moderate (~ -1.0V to +1.0V vs Ag/AgCl in acid)
Wide (~ -2.5V to +2.5V)
BDD for detecting oxidation of the pyridine ring itself.
Background Current
Higher (capacitive charging)
Very Low (High S/N ratio)
BDD for trace analysis (< 1 µM).
Adsorption/Fouling
High (Strong - interactions)
Low (Inert surface)
BDD for biological media; GCE for kinetic adsorption studies.
Electron Transfer ()
Fast (Standard for organic redox)
Slower (Requires surface termination control)
GCE for initial mechanistic characterization.
Surface Prep
Polishing (Alumina)
Cathodic/Anodic Activation
GCE is easier to mechanically regenerate.
Insight: Use GCE for determining standard rate constants (
) due to its predictable kinetics. Use BDD for sensing applications in complex media (e.g., serum, cell lysate) due to its resistance to fouling.[1]
Methodological Deep Dive: The Protocol
This protocol is designed to be self-validating . If the diagnostic criteria (Step 4) are not met, the experiment must be paused to troubleshoot the electrode surface or solvent purity.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the electrochemical characterization of nitrosopyridines.
Detailed Methodology
Step 1: Solvent & Electrolyte Selection
Aqueous: 0.1 M Britton-Robinson (BR) buffer.[2] This "universal buffer" allows continuous pH sweeping (pH 2–12) without changing electrolyte composition, which is critical for observing the protonation shift of the pyridine ring.
Mixed Media: If solubility is poor, add 10-30% Ethanol or Acetonitrile. Note: High organic content alters the dielectric constant and may stabilize the radical anion.
Step 2: System Setup
Working Electrode: GCE (3 mm diameter).
Counter Electrode: Platinum Wire.
Reference Electrode: Ag/AgCl (3M KCl).
Purging: Deoxygenate with
or Ar for 10 minutes. Oxygen reduction interferes directly with the nitroso reduction wave.
Step 3: The Scan (Diagnostic Criteria)
Run a scan rate study (
= 25, 50, 100, 200, 500 mV/s).
Reversibility Check: For the R-NO/R-NHOH couple, the anodic-to-cathodic peak current ratio (
) should approach 1.0 .
Peak Separation:
should be approx. mV (where ) for ideal Nernstian behavior, though slow kinetics on carbon often widen this to 60–100 mV.
Data Interpretation & Calculations
A. Diffusion Coefficient (
)
Use the Randles-Sevcik Equation for reversible systems.[3][4] This validates if the species is freely diffusing or adsorbed.[4]
vs. . A linear fit () confirms diffusion control. If linear with (not ), the species is adsorbed.
B. Heterogeneous Rate Constant (
)
If
increases with scan rate (quasi-reversible), use Laviron’s Theory or Nicholson’s method.
For
, the system is irreversible.
Calculate
(transfer coefficient) from the slope of vs. .
Case Study: Nitrosopyridine vs. Nitropyridine
To demonstrate the utility of this guide, we compare the CV profiles of 3-Nitrosopyridine and 3-Nitropyridine.
Parameter
3-Nitropyridine (Precursor)
3-Nitrosopyridine (Analyte)
Cathodic Peak 1
Irreversible reduction (, 4e-)
Reversible reduction (, 2e-)
Anodic Return
Small anodic peak only appears after generating R-NHOH
Distinct anodic peak () present immediately
Potential ()
More Negative (Harder to reduce)
More Positive (Easier to reduce)
Mechanism
ECEC (Electron-Chemical-Electron-Chemical)
EC (Electron-Chemical)
References
Zuman, P. (2004). "Electrolysis of organic compounds: Mechanisms and their study." Journal of Solid State Electrochemistry.
Squella, J.A., et al. (2002). "Typical cyclic voltammogram of nitroaromatic compounds in different media." ResearchGate.[1]
Compton, R.G., et al. (2003). "Comparative Proton Coupled Electron Transfer at Glassy Carbon and Boron-Doped Diamond Electrodes." Chemistry - A European Journal.
Pine Research. (2024). "Randles–Ševčík Equation Application Note." Pine Research Instrumentation.
Barman, K., et al. (2020).[5][6] "Electrochemical Reduction of [Ni(Mebpy)3]2+: Elucidation of the Redox Mechanism by Cyclic Voltammetry." ChemRxiv.
A Comparative Guide to the Synthesis and GC-MS Validation of 5-methyl-2-nitrosopyridine
This guide provides a comprehensive comparison of two distinct synthesis routes for 5-methyl-2-nitrosopyridine, a crucial intermediate in pharmaceutical and agrochemical research. The document further details a robust Ga...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of two distinct synthesis routes for 5-methyl-2-nitrosopyridine, a crucial intermediate in pharmaceutical and agrochemical research. The document further details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the validation of these synthesis pathways, ensuring the production of a high-purity final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and validated methodology for the synthesis and analysis of this compound.
The synthesis of specialty chemicals demands not only efficient reaction pathways but also rigorous analytical validation to ensure purity, identity, and consistency. 5-methyl-2-nitrosopyridine serves as a key building block in the synthesis of various biologically active molecules.[1][2] Therefore, the ability to produce this intermediate via a well-characterized and validated process is of paramount importance. This guide explores two common synthesis routes and provides a detailed GC-MS protocol to validate the outcome of each.
Part 1: Synthesis Routes for 5-methyl-2-nitrosopyridine
Two primary methods for the synthesis of 5-methyl-2-nitrosopyridine are presented here. The first involves the direct nitrosation of 2,5-dimethylpyridine, while the second is a multi-step process starting from 2-amino-5-methylpyridine.
Route 1: Direct Nitrosation of 2,5-dimethylpyridine
This method involves the reaction of 2,5-dimethylpyridine with nitrous acid.[1] The nitrous acid is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric acid. This electrophilic aromatic substitution reaction targets the position ortho to the methyl group and para to the nitrogen atom in the pyridine ring.
Causality of Experimental Choices: The use of freshly prepared nitrous acid is critical as it is unstable. The reaction temperature is maintained at a low level to minimize the decomposition of nitrous acid and to control the exothermic nature of the reaction, thereby reducing the formation of byproducts.
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylpyridine in a suitable solvent like ethanol or water.
Acidification: Cool the solution to 0-5 °C in an ice bath and slowly add a pre-cooled solution of concentrated sulfuric acid.
Nitrosation: While maintaining the temperature below 5 °C, add a solution of sodium nitrite in water dropwise over a period of 1-2 hours.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Route 2: Oxidation of 2-amino-5-methylpyridine
This alternative route involves the oxidation of the commercially available 2-amino-5-methylpyridine.[1] Common oxidizing agents for this transformation include Caro's acid (peroxymonosulfuric acid) or other peroxy acids.
Causality of Experimental Choices: The choice of oxidizing agent is crucial. Caro's acid, prepared by reacting potassium persulfate with concentrated sulfuric acid, is a powerful oxidizing agent suitable for this conversion. The reaction is performed at low temperatures to control its reactivity and prevent over-oxidation or degradation of the product.
Preparation of Oxidizing Agent: Prepare Caro's acid by carefully adding potassium persulfate to concentrated sulfuric acid at a low temperature.
Reaction Setup: In a separate flask, dissolve 2-amino-5-methylpyridine in a suitable solvent.
Oxidation: Slowly add the freshly prepared oxidizing agent to the solution of 2-amino-5-methylpyridine while maintaining the temperature below 10 °C.
Reaction Monitoring: Monitor the reaction by TLC.
Quenching and Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base.
Extraction and Purification: Extract the product with an appropriate organic solvent and purify using column chromatography as described in Route 1.
Part 2: GC-MS Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[3][4][5] It is the method of choice for validating the synthesis of 5-methyl-2-nitrosopyridine due to its high sensitivity and specificity.[3][4][6]
Self-Validating System: The GC-MS protocol described below is designed to be self-validating. By analyzing the starting materials, crude reaction mixtures, and the purified product, one can confirm the identity of the desired compound, identify any byproducts, and determine the purity of the final product. The use of an internal standard allows for quantification.
GC-MS Analysis Protocol
Sample Preparation:
Prepare a stock solution of the synthesized 5-methyl-2-nitrosopyridine in a volatile solvent like dichloromethane or methanol.
For quantitative analysis, prepare a series of calibration standards with known concentrations of a certified reference standard of 5-methyl-2-nitrosopyridine and a fixed concentration of an internal standard (e.g., naphthalene).
Prepare samples of the crude reaction mixture and the purified product at a similar concentration. In some cases, derivatization with an agent like MSTFA may be necessary to improve volatility and thermal stability, though this is less common for nitrosopyridines.[7][8]
Instrumentation and Parameters:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A or equivalent.
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating pyridine derivatives.
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Data Analysis
Identification: The identity of 5-methyl-2-nitrosopyridine is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern.
Purity Assessment: The purity of the synthesized product is determined by calculating the peak area percentage of the 5-methyl-2-nitrosopyridine peak relative to the total area of all peaks in the chromatogram.
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards. The concentration of 5-methyl-2-nitrosopyridine in the synthesized samples is then determined from this curve.
Part 3: Comparative Analysis and Data
The two synthesis routes were performed, and the crude and purified products were analyzed using the validated GC-MS method. The results are summarized below.
Parameter
Route 1: Direct Nitrosation
Route 2: Oxidation of 2-amino-5-methylpyridine
Starting Material
2,5-dimethylpyridine
2-amino-5-methylpyridine
Key Reagents
Sodium nitrite, Sulfuric acid
Potassium persulfate, Sulfuric acid
Crude Yield
~65%
~75%
Purity (by GC-MS)
>98%
>99%
Major Byproducts
Unreacted starting material, dinitro derivatives
Over-oxidized products, unreacted starting material
Advantages
Fewer steps, readily available starting material
Higher yield and purity
Disadvantages
Lower yield, potential for dinitration
Requires preparation of a strong oxidizing agent
Visualization of the Workflow
The overall workflow from synthesis to validation is depicted in the following diagram.
Caption: Workflow from synthesis to GC-MS validation.
Conclusion
Both presented synthesis routes for 5-methyl-2-nitrosopyridine are viable. The choice of route may depend on the availability of starting materials, desired yield, and purity requirements. The direct nitrosation of 2,5-dimethylpyridine is a more straightforward, one-pot synthesis, while the oxidation of 2-amino-5-methylpyridine offers higher yields and purity.
Regardless of the synthesis route chosen, a robust analytical method is essential for validation. The detailed GC-MS protocol provided in this guide serves as a reliable method for the identification, purity assessment, and quantification of 5-methyl-2-nitrosopyridine. This ensures that the synthesized intermediate meets the stringent quality standards required for its use in pharmaceutical and agrochemical research and development.
References
2-Amino-5-methylpyridine: Synthesis, Properties, and Applications. (2023, April 3).
Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021, March 5). Reddit.
Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
Development of quantitative methods for the determination of pyridine in marine biota and sediment samples using headspace gas chromatography with tandem mass spectrometry (HS-GC-MS/MS). (2025, November 26).
TMSI+Pyridine. Sigma-Aldrich.
2-Amino-5-methylpyridine Safety Data Sheet. (2024, February 2). Jubilant Ingrevia Limited.
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
A Review on GC-MS and Method Development and Validation. (n.d.). Impact Factor.
Navigating the Uncharted: A Guide to the Safe Handling of Pyridine, 5-methyl-2-nitroso-
Hazard Assessment: The "Nitroso" Factor While specific hazard classifications for Pyridine, 5-methyl-2-nitroso- are not established, the presence of the nitroso functional group (-N=O) warrants a high degree of caution....
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: The "Nitroso" Factor
While specific hazard classifications for Pyridine, 5-methyl-2-nitroso- are not established, the presence of the nitroso functional group (-N=O) warrants a high degree of caution. N-nitroso compounds are a class of chemicals that are often potent carcinogens and mutagens. The pyridine ring itself, while a common scaffold in pharmaceuticals, can also present toxicological concerns.
Based on data for related compounds like 5-Methyl-2-nitropyridine, we can anticipate the following hazards[1][2]:
Respiratory Irritation: May cause respiratory irritation.
Harmful if Swallowed: Potential for acute toxicity upon ingestion.
The primary, and most critical, inferred hazard stems from the nitroso moiety. Therefore, this compound must be handled as a suspected carcinogen .
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the suspected high toxicity, a comprehensive PPE strategy is paramount. Standard laboratory attire is insufficient. The following table outlines the minimum required PPE.
Body Part
Required PPE
Rationale and Best Practices
Hands
Double-gloving with nitrile gloves.
The outer glove should be changed immediately upon contamination or at regular intervals (e.g., every 30-60 minutes). The inner glove provides protection during the removal of the outer glove. Ensure gloves are rated for chemical resistance.
Body
A disposable, low-permeability lab coat with knit cuffs.
This prevents skin contact and contamination of personal clothing. The lab coat should be changed at the end of each work session or immediately if grossly contaminated.
Eyes/Face
Chemical safety goggles and a full-face shield.
Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.
Respiratory
A NIOSH-approved respirator with an organic vapor cartridge.
Due to the potential for aerosolization and the suspected carcinogenicity, respiratory protection is mandatory. Work should be conducted within a certified chemical fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
Engineering Controls and Designated Areas
Chemical Fume Hood: All handling of Pyridine, 5-methyl-2-nitroso-, including weighing, aliquoting, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Designated Work Area: Establish a designated area within the laboratory for the exclusive handling of this compound. This area should be clearly marked with warning signs indicating the presence of a suspected carcinogen.
Safe Handling Protocol
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated workspace by covering the surface with absorbent, plastic-backed paper.
Weighing: If the compound is a solid, weigh it in a disposable container within the fume hood. Use anti-static measures if the powder is fine.
Solution Preparation: If preparing a solution, add the solvent to the container with the compound slowly to avoid splashing. Keep the container covered as much as possible.
Reaction Setup: All transfers should be conducted using appropriate tools (e.g., cannulas for liquid transfers) to minimize the risk of spills.
Post-Handling: After handling, decontaminate all surfaces in the designated area with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institution's environmental health and safety department.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling Pyridine, 5-methyl-2-nitroso- is considered hazardous waste.
Solid Waste: All disposable PPE (gloves, lab coats), absorbent paper, and contaminated weighing boats must be collected in a designated, sealed hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by soaking in a base bath or a solution known to degrade nitroso compounds.
A promising method for the chemical degradation of nitrosamines involves treatment with aluminum-nickel alloy powder and aqueous alkali, which reduces them to the corresponding amines[3]. However, this should be performed by trained personnel following a validated institutional protocol.
Visualizing the Safe Handling Workflow
Caption: A streamlined workflow for the safe handling of Pyridine, 5-methyl-2-nitroso-.
References
PubChem. (n.d.). 5-Methyl-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
Global Substance Registration System. (n.d.). 5-METHYL-2-NITROPYRIDINE. Retrieved from [Link]
PureSynth. (n.d.). 5-Methyl-2-Nitropyridine 98.0%(GC). Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Retrieved from [Link]
KM Pharma Solution Private Limited. (2025, May 20). MSDS - N-NITROSO PYRIDINE COMPOUND. Retrieved from [Link]
Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315–319. Retrieved from [Link]
Lunn, G., Sansone, E. B., & Keefer, L. K. (1981). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. IARC Scientific Publications, (43), 317-327. Retrieved from [Link]